Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenylpiperidine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or piperidine derivatives.
Scientific Research Applications
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenylpiperidine moiety may interact with receptor sites in the central nervous system, affecting neurotransmitter release or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(2S,3S)-2-phenylpiperidin-3-yl]carbamate
- Tert-butyl N-[(2S,3S)-2-phenylpiperidin-4-yl]methyl]carbamate
- Tert-butyl N-[(2S,3S)-2-phenylpiperidin-3-yl]ethyl]carbamate
Uniqueness
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate is unique due to its specific stereochemistry and the presence of both a phenylpiperidine and a carbamate group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEOZOPWFGVBFQ-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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